molecular formula C9H15NO B13827028 4-(2-Methylbuta-1,3-dienyl)morpholine

4-(2-Methylbuta-1,3-dienyl)morpholine

Cat. No.: B13827028
M. Wt: 153.22 g/mol
InChI Key: WEIOEOZEFXKYOA-UHFFFAOYSA-N
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Description

4-(2-Methylbuta-1,3-dienyl)morpholine is a chemical compound with the molecular formula C9H15NO. It is a derivative of morpholine, a heterocyclic amine that is widely used in various chemical and industrial applications. The compound features a morpholine ring substituted with a 2-methylbuta-1,3-dienyl group, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylbuta-1,3-dienyl)morpholine typically involves the reaction of morpholine with 2-methylbuta-1,3-diene under specific conditions. One common method is the nucleophilic addition of morpholine to the diene, followed by cyclization to form the desired product. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the addition and cyclization steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylbuta-1,3-dienyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into saturated or partially saturated derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted morpholine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce saturated morpholine derivatives. Substitution reactions result in various substituted morpholine compounds with different functional groups.

Scientific Research Applications

4-(2-Methylbuta-1,3-dienyl)morpholine has diverse applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on various biological targets.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2-Methylbuta-1,3-dienyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact mechanism depends on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: The parent compound, widely used in various applications.

    4-(2-Methylbuta-1,3-dienyl)piperidine: A similar compound with a piperidine ring instead of a morpholine ring.

    4-(2-Methylbuta-1,3-dienyl)thiazolidine: A thiazolidine derivative with similar structural features.

Uniqueness

4-(2-Methylbuta-1,3-dienyl)morpholine is unique due to the presence of both the morpholine ring and the 2-methylbuta-1,3-dienyl group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications. Its ability to undergo diverse chemical reactions and interact with specific molecular targets highlights its versatility and potential for further exploration.

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

4-(2-methylbuta-1,3-dienyl)morpholine

InChI

InChI=1S/C9H15NO/c1-3-9(2)8-10-4-6-11-7-5-10/h3,8H,1,4-7H2,2H3

InChI Key

WEIOEOZEFXKYOA-UHFFFAOYSA-N

Canonical SMILES

CC(=CN1CCOCC1)C=C

Origin of Product

United States

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